Methyl (8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate is a complex organic compound belonging to the imidazo[1,2-a]pyridine family This compound is characterized by its unique structure, which includes a methyl group, a phenyl group, and a carbamate group attached to the imidazo[1,2-a]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate typically involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally friendly and efficient . The reaction conditions are optimized to achieve high yields and purity, with the process being reasonably fast and simple to work up.
Industrial Production Methods
Industrial production of this compound may involve multicomponent condensation reactions. For example, 2-aminopyridines can be condensed with arylglyoxals and Meldrum’s acid to produce substituted imidazo[1,2-a]pyridin-3-yl-acetic acids . These methods are designed to be scalable and cost-effective, ensuring that the compound can be produced in large quantities for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl (8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[1,2-a]pyridine N-oxides, while reduction may produce reduced imidazo[1,2-a]pyridine derivatives. Substitution reactions can yield a variety of substituted imidazo[1,2-a]pyridine compounds, depending on the substituent introduced.
Scientific Research Applications
Methyl (8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Industry: Utilized in the development of new materials with unique properties, such as catalysts and sensors.
Mechanism of Action
The mechanism of action of methyl (8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. For example, it has been shown to regulate the PI3K/AKT/mTOR signaling pathway by inhibiting the phosphorylation of AKT and S6 proteins . This pathway is crucial for cell growth, proliferation, and survival, making the compound a potential candidate for cancer therapy.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazo[1,2-a]pyridine derivatives, such as:
Zolpidem: A sedative used to treat insomnia.
Alpidem: An anxiolytic used to treat anxiety disorders.
Uniqueness
Methyl (8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate is unique due to its specific structure and the presence of the carbamate group, which imparts distinct chemical and biological properties. Its ability to interact with the PI3K/AKT/mTOR pathway sets it apart from other similar compounds, making it a promising candidate for further research and development in various fields.
Properties
Molecular Formula |
C16H15N3O2 |
---|---|
Molecular Weight |
281.31 g/mol |
IUPAC Name |
methyl N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate |
InChI |
InChI=1S/C16H15N3O2/c1-11-7-6-10-19-14(11)17-13(12-8-4-3-5-9-12)15(19)18-16(20)21-2/h3-10H,1-2H3,(H,18,20) |
InChI Key |
MSYAQZOXWSIMAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2NC(=O)OC)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.